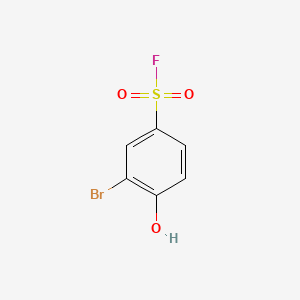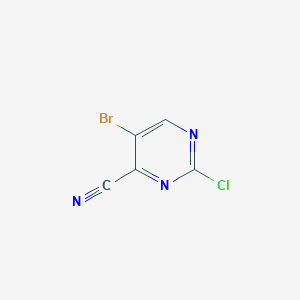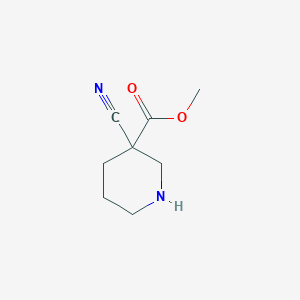![molecular formula C10H10O3 B13516333 3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is a complex organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . This compound is characterized by its unique tetracyclic structure, which includes multiple ring systems and an oxo group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione can be achieved through several methods. One common approach involves the iodolactonization of cyclic imides derived from norbornene . Another method includes the hydrolysis of epoxycarbamates in phosphate buffer . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above. This would include scaling up the reactions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted tetracyclic compounds.
Applications De Recherche Scientifique
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxaspiro[5,5]undecane-2,4-dione
- 2,8-Dihydroxy-5,5,8-trimethyl-11-oxatetracyclo[7.3.1.0~1,9~.0~3,7~]tridecan-10-one
Uniqueness
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is unique due to its specific tetracyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and application in various fields, making it a valuable compound for scientific exploration.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
3-oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione |
InChI |
InChI=1S/C10H10O3/c11-7-9-1-5-2-10(9,8(12)13-7)4-6(5)3-9/h5-6H,1-4H2 |
Clé InChI |
IRJFKGASHPORAG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC34C1(CC2C3)C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)

![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)








![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
